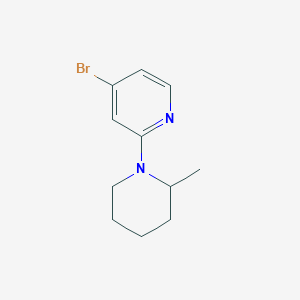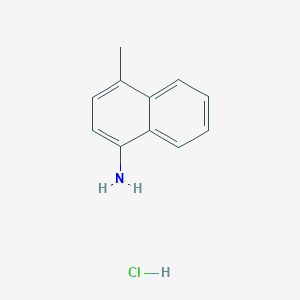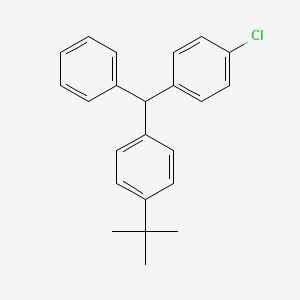![molecular formula C12H9ClO2 B14136956 7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14136956.png)
7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one is a heterocyclic organic compound It is a derivative of dibenzofuran, which is known for its aromatic structure consisting of two benzene rings fused to a central furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one typically involves the chlorination of dibenzofuran derivatives. One common method is the reaction of dibenzofuran with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen substitution reactions can introduce other functional groups, such as bromine or iodine, into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or iodine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mécanisme D'action
The mechanism of action of 7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: The parent compound, known for its stability and use in various chemical applications.
3-bromo-7-chlorodibenzo[b,d]furan: A halogenated derivative with similar chemical properties.
Dibenzo[b,d]thiophene: A sulfur-containing analog with distinct electronic properties.
Uniqueness
7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, such as the development of novel organic electronic materials and potential therapeutic agents.
Propriétés
Formule moléculaire |
C12H9ClO2 |
|---|---|
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
7-chloro-3,4-dihydro-2H-dibenzofuran-1-one |
InChI |
InChI=1S/C12H9ClO2/c13-7-4-5-8-11(6-7)15-10-3-1-2-9(14)12(8)10/h4-6H,1-3H2 |
Clé InChI |
LQBNLBMXLHANJM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=O)C1)C3=C(O2)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



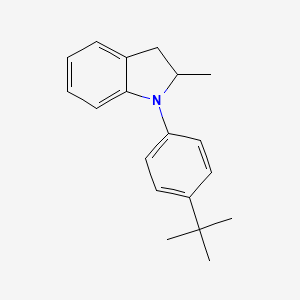
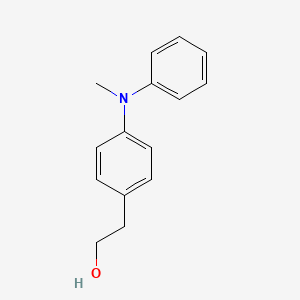

![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14136900.png)
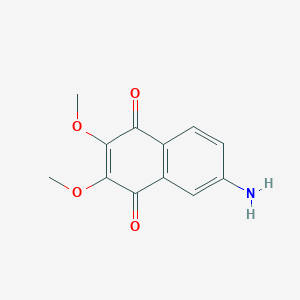

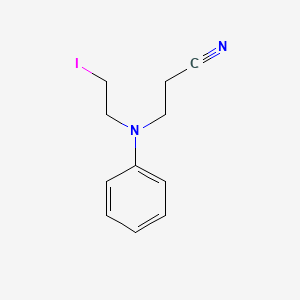
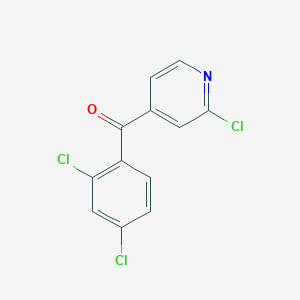
![N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14136921.png)
